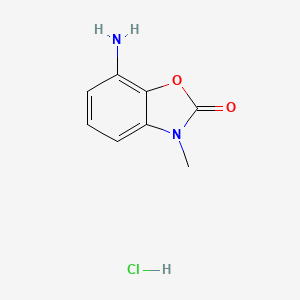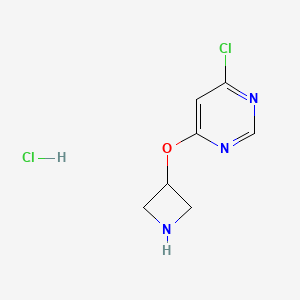
4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride
概要
説明
Azetidines are a class of organic compounds characterized by a four-membered ring structure composed of three carbon atoms and one nitrogen atom . They are used as building blocks in the synthesis of various pharmaceuticals and have been the subject of much research .
Synthesis Analysis
Azetidines can be synthesized through several methods. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring, which includes a nitrogen atom . This structure is associated with high ring strain, which can influence the compound’s reactivity .Chemical Reactions Analysis
Azetidines can undergo a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura-type cross-couplings with alkyl iodides and aryl organoborons . They can also undergo Hiyama cross-coupling reactions with arylsilanes .科学的研究の応用
Synthesis and Antimicrobial Activities
A series of compounds, including analogues related to 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride, have been synthesized and evaluated for their potential antimicrobial and antitubercular activities. These compounds have shown significant activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This highlights the compound's role in the design and development of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Biological Activity Enhancement
The structure of this compound and its derivatives has been modified to create compounds with high herbicidal activity. These modifications have shown promising results against monocotyledonous plants, indicating the compound's utility in enhancing biological activity for agricultural applications (Lin Jiang et al., 2010).
Skin-Cancer Damage Mitigation
Studies on the intermediates of azetidin, such as those related to this compound, have revealed their potential in mitigating skin-cancer damage by targeting and destroying thymine dimer complexes. This application is crucial in developing treatments that minimize the harmful effects of UV radiation on DNA (2020).
Synthesis and Characterization for Various Biological Activities
Azetidine-2-one derivatives, closely related to the compound , have been synthesized and characterized, demonstrating a wide range of biological activities including antibacterial, antifungal, anticancer, and antiviral properties. This versatility underscores the compound's potential in the development of new pharmaceuticals (S. Ramachandran et al., 2022).
Transformation into Building Blocks for Synthesis
Research has also focused on transforming azetidin-3-yloxy compounds into building blocks for further synthesis, leading to the creation of new compounds with potential applications in medicinal chemistry. This includes the development of CF3-containing aminopropanes and other novel substrates (Hang Dao Thi et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(azetidin-3-yloxy)-6-chloropyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O.ClH/c8-6-1-7(11-4-10-6)12-5-2-9-3-5;/h1,4-5,9H,2-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJNZMMGAYSYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449117-56-9 | |
| Record name | Pyrimidine, 4-(3-azetidinyloxy)-6-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


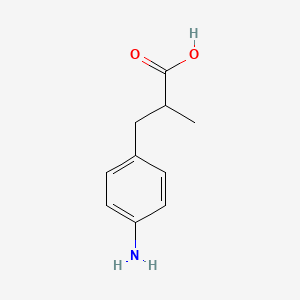

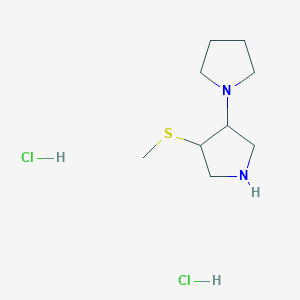

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)
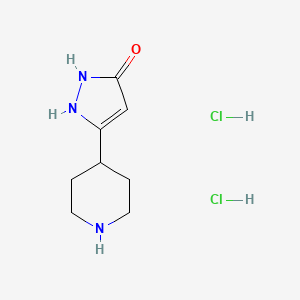
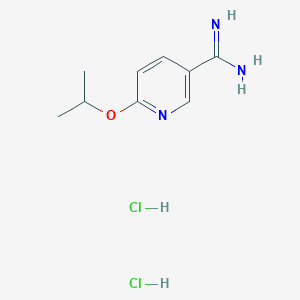
amine hydrochloride](/img/structure/B1378614.png)
![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)

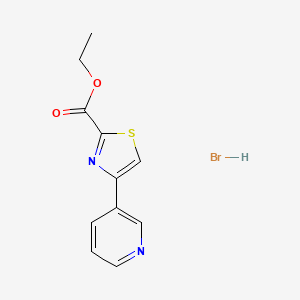
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)
